

The 1-Cyclopropylpiperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *1-Cyclopropylpiperazine*

Cat. No.: B079534

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **1-cyclopropylpiperazine** moiety has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of novel therapeutics targeting the central nervous system (CNS). Its unique combination of structural rigidity, conformational constraint, and favorable physicochemical properties has made it a valuable building block for modulating the activity of a diverse range of biological targets. This technical guide provides a comprehensive overview of the **1-cyclopropylpiperazine** core, including its synthesis, pharmacological significance, and its role in the development of potent and selective ligands for various CNS receptors.

Introduction to a Privileged Scaffold

The piperazine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to introduce a basic nitrogen atom, enhance aqueous solubility, and serve as a versatile linker. The incorporation of a cyclopropyl group at the N1 position introduces a degree of conformational rigidity and a unique three-dimensional topology. This can lead to enhanced binding affinity and selectivity for the target protein by exploring specific hydrophobic pockets within the binding site. Furthermore, the cyclopropyl group can improve metabolic stability by blocking potential sites of metabolism.

Compounds incorporating the **1-cyclopropylpiperazine** scaffold have shown significant promise in the treatment of a variety of neurological and psychiatric disorders. A primary area of investigation has been their activity as antagonists at the sigma-1 ($\sigma 1$) receptor, a unique

intracellular chaperone protein implicated in a range of cellular functions and pathological conditions, including neuropathic pain, neurodegenerative diseases, and addiction.

Synthesis of 1-Cyclopropylpiperazine Derivatives

The synthesis of **1-cyclopropylpiperazine** and its derivatives can be achieved through several synthetic routes. A common strategy involves the N-alkylation of piperazine with a cyclopropyl-containing electrophile or the reductive amination of a cyclopropyl ketone with a piperazine derivative.

General Synthetic Scheme:

A prevalent method for the synthesis of N-substituted **1-cyclopropylpiperazine** derivatives involves a multi-step process starting from commercially available reagents.

Experimental Protocol: Synthesis of (4-Cyclopropyl-piperazin-1-yl)-(4-morpholin-4-ylmethyl-phenyl)-methanone

This protocol is adapted from a patented process for the preparation of a histamine H3 receptor modulator.

Step 1: Activation of 4-formylbenzoic acid

To a solution of 4-formylbenzoic acid in a suitable organic solvent such as tetrahydrofuran (THF), an activating agent like thionyl chloride is added to form the corresponding acid chloride. This reaction is typically carried out at room temperature.

Step 2: Amide Coupling with **1-Cyclopropylpiperazine**

The activated 4-formylbenzoyl chloride is then reacted with **1-cyclopropylpiperazine** in the presence of a base, such as triethylamine or aqueous sodium hydroxide, in an organic solvent like THF. This reaction yields 4-(4-cyclopropyl-piperazine-1-carbonyl)-benzaldehyde.

Step 3: Reductive Amination with Morpholine

The resulting aldehyde is not isolated but is directly subjected to reductive amination with morpholine. A reducing agent, such as sodium triacetoxyborohydride, is added to the reaction mixture. The reaction is typically stirred at room temperature until completion.

Step 4: Isolation and Purification

The final product, (4-cyclopropyl-piperazin-1-yl)-(4-morpholin-4-ylmethyl-phenyl)-methanone, is then isolated by extraction and purified using standard techniques such as column chromatography or recrystallization.

Pharmacological Significance and Structure-Activity Relationships

The **1-cyclopropylpiperazine** scaffold has been extensively explored for its interaction with various CNS receptors, most notably the sigma-1 receptor. Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for high affinity and selectivity.

Sigma-1 ($\sigma 1$) Receptor Antagonism

Many **1-cyclopropylpiperazine** derivatives exhibit potent antagonist activity at the $\sigma 1$ receptor. The general pharmacophore for $\sigma 1$ receptor ligands often includes a basic amine, a central hydrophobic core, and an additional aromatic or hydrophobic group. The **1-cyclopropylpiperazine** moiety can serve as both the basic amine and part of the hydrophobic core.

Key SAR Observations:

- N4-Substitution: The nature of the substituent at the N4 position of the piperazine ring is crucial for $\sigma 1$ affinity and selectivity. Bulky and hydrophobic groups are often well-tolerated and can enhance binding.
- Linker Length: The length and nature of the linker connecting the piperazine ring to other pharmacophoric elements can significantly impact activity.
- Aromatic Moieties: The presence of aromatic rings, often attached to the N4 position via a linker, is a common feature of potent $\sigma 1$ receptor ligands.

Quantitative Data for 1-Cyclopropylpiperazine Derivatives

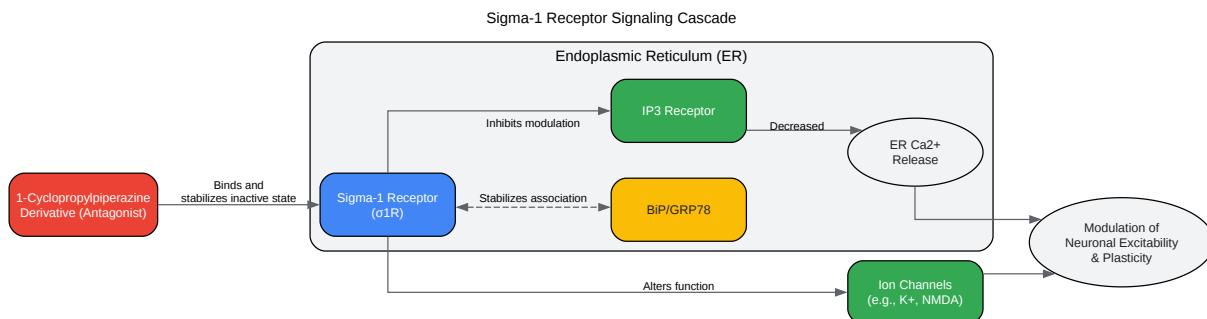
The following table summarizes the in vitro biological data for a selection of compounds containing the **1-cyclopropylpiperazine** scaffold, highlighting their activity at various CNS targets.

Compound ID	Target(s)	Assay Type	Quantitative Data (IC ₅₀ , Ki, etc.)	Reference
1	Mycobacterium tuberculosis H37Rv	MIC	7.32-136.10 μ M	[1]
2	Staphylococcus aureus ATCC 29213	MIC	0.44-34.02 μ M	[1]
3	Escherichia coli ATCC 25922	MIC	0.44-34.02 μ M	[1]
Compound 6	5-HT1A, 5-HT2, D2 Receptors	Receptor Binding	Potent Antagonist	[2]
PB28 Analog	Sigma-1, Sigma-2 Receptors	Radioligand Binding	Ki = 3.90 to 23.9 nM	[3]

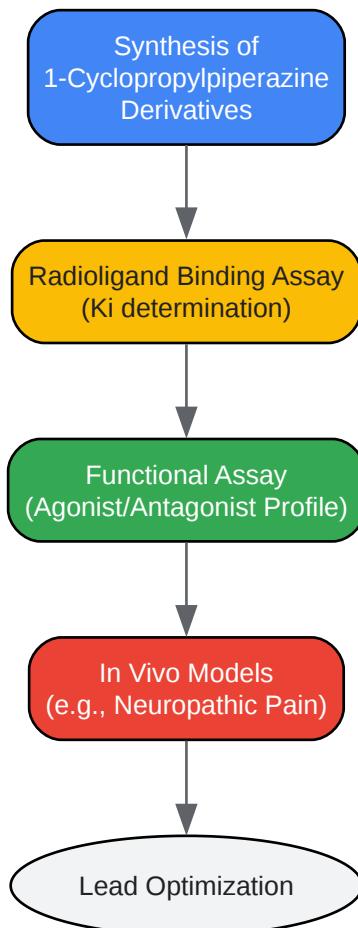
Signaling Pathways

The antagonism of the $\sigma 1$ receptor by **1-cyclopropylpiperazine** derivatives can modulate a variety of downstream signaling pathways. The $\sigma 1$ receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a role in regulating calcium homeostasis, ion channel function, and cellular stress responses.

Sigma-1 Receptor Signaling Pathway



Workflow for Sigma-1 Receptor Ligand Evaluation



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